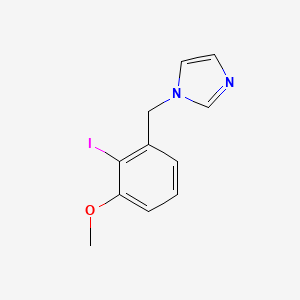

1-(2-iodo-3-methoxybenzyl)-1H-imidazole

Description

1-(2-Iodo-3-methoxybenzyl)-1H-imidazole is a substituted imidazole derivative characterized by a benzyl group at the N1-position of the imidazole ring, further modified with iodine at the 2-position and a methoxy group at the 3-position of the aromatic ring.

Properties

Molecular Formula |

C11H11IN2O |

|---|---|

Molecular Weight |

314.12 g/mol |

IUPAC Name |

1-[(2-iodo-3-methoxyphenyl)methyl]imidazole |

InChI |

InChI=1S/C11H11IN2O/c1-15-10-4-2-3-9(11(10)12)7-14-6-5-13-8-14/h2-6,8H,7H2,1H3 |

InChI Key |

RLDFIFINTCWFLK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1I)CN2C=CN=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The benzyl-imidazole scaffold is highly versatile, with substituents on the benzyl ring critically influencing biological activity and physicochemical properties. Key structural analogs include:

Key Observations :

- Iodine vs. Chlorine/Methyl Groups: The iodine atom in the target compound likely increases molecular weight (vs. Chlorine in TIO and croconazole contributes to antifungal activity .

- Methoxy Group : The 3-methoxy substituent may enhance metabolic stability compared to hydroxyl groups, which are prone to sulfation or glucuronidation .

Pharmacological Activity

- Antiepileptic Potential: 1-(Naphthylalkyl)-1H-imidazole analogs showed significant activity in the MES test (ED50 values derived from QSAR modeling). The iodine and methoxy groups in the target compound may occupy similar steric/electronic regions critical for sodium channel modulation .

- Antimicrobial Activity : Thiazole-imidazole hybrids (e.g., 2-(furan-2-yl)-1H-imidazole derivatives) exhibited antibacterial effects. The iodine substituent’s electronegativity could disrupt microbial membranes, but this requires experimental validation .

- Antifungal Applications : TIO and ECO (log P = 4.4–5.61) demonstrate how lipophilic imidazoles improve drug delivery. The target compound’s higher log P (predicted >6 due to iodine) may limit solubility but enhance retention in lipid-rich fungal cell walls .

Physicochemical Properties

Key Insight: The iodine atom significantly increases molecular weight and log P, necessitating formulation strategies (e.g., chitosan nanocapsules as in ) to improve bioavailability .

Drug Delivery and Formulation

Imidazole derivatives like TIO and ECO are encapsulated in chitosan nanocapsules to enhance solubility and target specificity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.